![molecular formula C15H12ClN3O3 B3842698 3-chloro-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B3842698.png)
3-chloro-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide
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Overview
Description
3-chloro-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide, also known as CNEB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CNEB is a hydrazide derivative that has been synthesized through a simple and efficient method.
Mechanism of Action
The mechanism of action of 3-chloro-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of enzymes involved in inflammation and oxidative stress. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce the activity of reactive oxygen species. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have demonstrated that this compound can reduce inflammation and oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
3-chloro-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized through a simple and efficient method. This compound has also been shown to have low toxicity in vitro and in vivo. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its therapeutic potential has not been extensively studied in clinical trials.
Future Directions
There are several future directions for the study of 3-chloro-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide. Further research is needed to fully understand its mechanism of action and therapeutic potential. Clinical trials are needed to determine the safety and efficacy of this compound in the treatment of various diseases. Additionally, the development of this compound derivatives with improved properties may lead to the discovery of new therapeutics.
Scientific Research Applications
3-chloro-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been shown to have a protective effect against oxidative stress-induced damage in cells. Furthermore, this compound has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-chloro-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3/c1-10(11-5-7-14(8-6-11)19(21)22)17-18-15(20)12-3-2-4-13(16)9-12/h2-9H,1H3,(H,18,20)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWKLVLMAMXFRF-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)Cl)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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